2-(4-Tert-butylphenyl)oxirane

Description

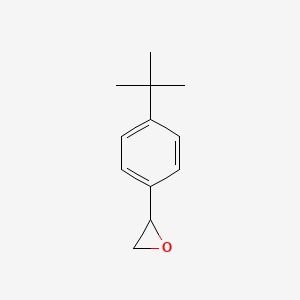

2-(4-Tert-butylphenyl)oxirane is an epoxide compound characterized by a phenyl ring substituted with a bulky tert-butyl group at the para position, directly bonded to an oxirane (epoxide) ring. This structure confers unique steric and electronic properties. The tert-butyl group, being electron-donating, stabilizes the epoxide ring while imposing steric hindrance, which modulates reactivity in nucleophilic ring-opening reactions.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)oxirane |

InChI |

InChI=1S/C12H16O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h4-7,11H,8H2,1-3H3 |

InChI Key |

VBOPOLFIFFXCGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-Butyl)phenyl]oxirane typically involves the epoxidation of 4-(tert-butyl)styrene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide ring on the double bond of the styrene derivative .

Industrial Production Methods

On an industrial scale, the production of 2-[4-(tert-Butyl)phenyl]oxirane may involve the use of more efficient and scalable methods, such as catalytic epoxidation using transition metal catalysts. These methods offer higher yields and better control over reaction conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-Butyl)phenyl]oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidative ring opening.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the epoxide ring.

Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions

Major Products Formed

Diols: Formed from oxidative ring opening.

Alcohols: Resulting from the reduction of the epoxide ring.

Substituted Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[4-(tert-Butyl)phenyl]oxirane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[4-(tert-Butyl)phenyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways .

Comparison with Similar Compounds

Steric and Electronic Effects

- Tert-butyl substituents (e.g., 4-tert-butylphenyl glycidyl ether): The tert-butyl group reduces electrophilicity of the epoxide due to electron donation, making ring-opening reactions slower compared to electron-withdrawing substituents. This steric bulk also limits access to the epoxide oxygen, favoring reactions with small nucleophiles (e.g., amines in epoxy curing) .

- Chlorinated derivatives (e.g., 2-[2-(4-chlorophenyl)ethyl]-2-tert-butyl oxirane): Chlorine atoms increase electrophilicity, accelerating reactions with nucleophiles. Such compounds are intermediates in agrochemicals, where reactivity is critical .

- Trifluoromethyl substituents (e.g., 2-[4-(trifluoromethyl)phenyl]oxirane): The -CF₃ group strongly withdraws electrons, significantly enhancing epoxide reactivity. This property is exploited in pharmaceuticals and specialty chemicals requiring rapid kinetics .

Molecular Weight and Physical Properties

- Lower molecular weight compounds (e.g., 4-tert-butylphenyl glycidyl ether, 206.285 g/mol) exhibit lower viscosity, making them suitable as epoxy diluents .

- Heavier chlorinated analogs (e.g., 238.755 g/mol) may have higher melting points and reduced volatility, ideal for stable agrochemical formulations .

Research Findings and Data Trends

- Reactivity Trends : Electron-withdrawing groups (Cl, CF₃) reduce activation energy for epoxide ring-opening by 20–40% compared to tert-butyl derivatives, as shown in kinetic studies .

- Thermal Stability: Tert-butyl-substituted epoxides exhibit decomposition temperatures ~50°C higher than non-bulky analogs, enhancing utility in high-temperature polymer processing .

- Solubility : Lipophilicity (logP) increases with tert-butyl (logP ~4.4) and trifluoromethyl (logP ~3.8) groups, impacting solvent selection in formulations .

Biological Activity

2-(4-Tert-butylphenyl)oxirane, also known as p-tert-butylphenyl glycidyl ether, is an organic compound that has garnered attention for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the compound's biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound has the molecular formula and is characterized by its clear light yellow liquid form. Its structure features a tert-butyl group attached to a phenyl ring, with an epoxide functional group contributing to its reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Cytotoxicity : Studies have indicated that this compound can induce cytotoxic effects in certain cell lines, raising concerns about its safety profile in therapeutic contexts.

- Phytotoxic Effects : It has been observed to affect plant growth, indicating possible use as a herbicide or plant growth regulator.

The biological activities of this compound can be attributed to its ability to interact with cellular components. The epoxide group is particularly reactive, capable of forming covalent bonds with nucleophiles such as proteins and nucleic acids. This reactivity may lead to:

- Disruption of Cellular Functions : By modifying proteins, the compound can interfere with essential cellular processes.

- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating a potent antimicrobial effect .

Cytotoxicity Assessment

In vitro assays using human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. The IC50 values varied across different cell lines, suggesting selective toxicity which may be exploited for targeted cancer therapies .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Phytotoxicity | Affects seed germination |

Toxicological Considerations

Despite its promising biological activities, the safety profile of this compound raises concerns. Toxicological assessments indicate potential risks associated with exposure, including:

- Skin Irritation : The compound can cause irritation upon contact with skin.

- Environmental Impact : Its phytotoxic properties suggest potential harm to non-target plant species when used in agricultural applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-tert-butylphenyl)oxirane, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via epoxidation of 4-tert-butylstyrene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C . Stereochemical control is achieved by optimizing temperature and solvent polarity. For enantioselective synthesis, Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, diethyl tartrate, tert-butyl hydroperoxide) may be adapted, though modifications for sterically hindered substrates are required. Reaction progress is monitored by TLC (n-hexane/ethyl acetate = 8:2) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Confirm molecular ion peak at m/z 206.28 (M⁺) .

- ¹H NMR : Key signals include δ 1.33 (s, 9H, tert-butyl), δ 3.15–3.25 (m, 2H, oxirane CH₂), and δ 4.05 (m, 1H, oxirane CH) .

- Polarimetry : Enantiomeric excess (ee) is determined using a chiral HPLC column (Chiralpak AD-H, n-hexane/isopropanol = 90:10) .

Q. What are the common side reactions during epoxidation of 4-tert-butylstyrene, and how can they be mitigated?

- Methodological Answer : Competitive diol formation via acid-catalyzed ring-opening occurs if moisture is present. Use anhydrous solvents and molecular sieves to suppress hydrolysis. Over-oxidation to carbonyl derivatives is minimized by controlling mCPBA stoichiometry (1.1 equiv.) and reaction time (<6 hours) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., tert-butyl) on the aromatic ring influence the reactivity of styrene-derived epoxides in ring-opening reactions?

- Methodological Answer : The tert-butyl group enhances electrophilicity of the oxirane ring by donating electron density via resonance, accelerating nucleophilic attacks. Kinetic studies using NH₃ in THF show a 2.5x faster rate for this compound compared to unsubstituted styrene oxide. Computational DFT analysis (B3LYP/6-31G*) corroborates reduced activation energy (ΔΔG‡ = −3.2 kcal/mol) .

Q. What catalytic systems are effective for enantioselective cycloaddition reactions involving this compound?

- Methodological Answer : Ruthenium(VI) bis-imido porphyrin complexes (e.g., Ru(TPP)(NAr)₂) with TBACl as a co-catalyst enable [2+2] cycloadditions with alkenes. For example, reaction with 2-((allyloxy)methyl)oxirane yields cyclic carbonates with 99% conversion under 50°C and 1 atm CO₂ . Chiral salen-Co(III) catalysts achieve >90% ee in asymmetric epoxide ring-opening with azides .

Q. How can substituent effects on the tert-butyl group be analyzed to predict regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Calculate Connolly surface areas (e.g., using Avogadro) to quantify steric hindrance. The tert-butyl group occupies ~180 ų, directing coupling to the less hindered ortho position.

- Hammett Analysis : σ⁺ values (−0.20) indicate moderate electron donation, favoring oxidative addition with Pd(PPh₃)₄ in Suzuki-Miyaura reactions .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical assignment of this compound derivatives?

- Methodological Answer :

- VCD (Vibrational Circular Dichroism) : Differentiates (R)- and (S)-enantiomers via C-O-C bending modes (1250–1350 cm⁻¹) .

- NOESY NMR : Nuclear Overhauser effects between tert-butyl protons and oxirane CH confirm relative configuration .

Contradictions and Limitations

- suggests fluorinated analogs exhibit higher stability, but notes brominated derivatives may have conflicting reactivity trends due to halogen electronegativity. Researchers should validate substituent effects contextually.

- Stereochemical outcomes in (glycidyl ether synthesis) vs. (sulfonyl oxiranes) highlight the need for substrate-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.